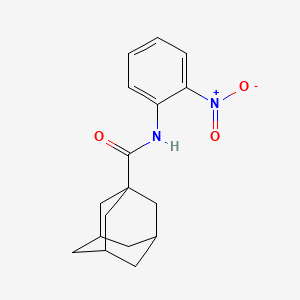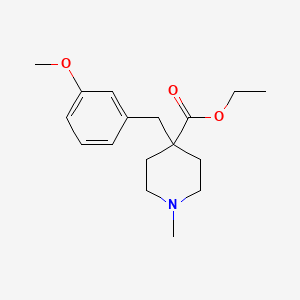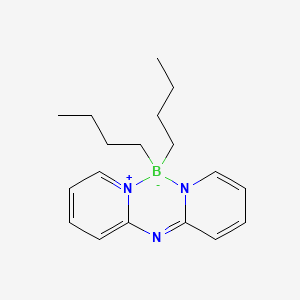
N-(2-nitrophenyl)-1-adamantanecarboxamide
Overview
Description
N-(2-nitrophenyl)-1-adamantanecarboxamide, also known as NNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. NNP is a derivative of adamantane, a polycyclic hydrocarbon, and is synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and replication. N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to inhibit the activity of the viral protease, which is essential for the replication of viruses such as HIV.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-nitrophenyl)-1-adamantanecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to modulate the immune response, which may contribute to its antiviral and antimicrobial properties.
Advantages and Limitations for Lab Experiments
N-(2-nitrophenyl)-1-adamantanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(2-nitrophenyl)-1-adamantanecarboxamide has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain assays. Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has not been extensively studied in human clinical trials, which may limit its potential for therapeutic use.
Future Directions
There are several future directions for research on N-(2-nitrophenyl)-1-adamantanecarboxamide. One area of research is the development of N-(2-nitrophenyl)-1-adamantanecarboxamide analogs with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of N-(2-nitrophenyl)-1-adamantanecarboxamide, which may lead to the development of new drugs targeting key enzymes and proteins involved in cell growth and replication. Additionally, further studies are needed to evaluate the potential therapeutic use of N-(2-nitrophenyl)-1-adamantanecarboxamide in human clinical trials.
Scientific Research Applications
N-(2-nitrophenyl)-1-adamantanecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antimicrobial properties. N-(2-nitrophenyl)-1-adamantanecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to be effective against the herpes simplex virus and the human immunodeficiency virus (HIV). Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(2-nitrophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(18-14-3-1-2-4-15(14)19(21)22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCXCBUKTRGNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)